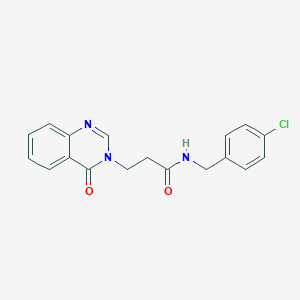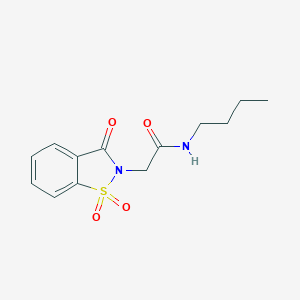![molecular formula C18H14FN7 B277662 N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)
N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine, also known as Compound A, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies and is being investigated for its use in treating a range of diseases.
Wirkmechanismus
The mechanism of action of N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease progression. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine A has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to have anti-viral activity against several viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine A is its high potency and selectivity for certain enzymes and signaling pathways. This makes it a useful tool for studying the role of these pathways in disease progression. However, one limitation of N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine A is its relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine A. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is its use in developing new therapies for diseases such as cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine A and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine A involves several steps, starting with the reaction of 3-fluorobenzaldehyde with 5-phenyltetrazole to form an intermediate compound. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to produce N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine A. The synthesis of N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine A has been optimized to improve its yield and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine A has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including its use in treating cancer, inflammation, and neurodegenerative diseases. N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine A has also been investigated for its potential use as an anti-viral agent.
Eigenschaften
Produktname |
N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine |
|---|---|
Molekularformel |
C18H14FN7 |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
4-(3-fluorophenyl)-N-methyl-5-(1-phenyltetrazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H14FN7/c1-20-18-21-11-15(16(22-18)12-6-5-7-13(19)10-12)17-23-24-25-26(17)14-8-3-2-4-9-14/h2-11H,1H3,(H,20,21,22) |
InChI-Schlüssel |
LTDWGFYTXLYBBY-UHFFFAOYSA-N |
SMILES |
CNC1=NC=C(C(=N1)C2=CC(=CC=C2)F)C3=NN=NN3C4=CC=CC=C4 |
Kanonische SMILES |
CNC1=NC=C(C(=N1)C2=CC(=CC=C2)F)C3=NN=NN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277581.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277586.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide](/img/structure/B277589.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B277591.png)


![5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)
![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277606.png)
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)